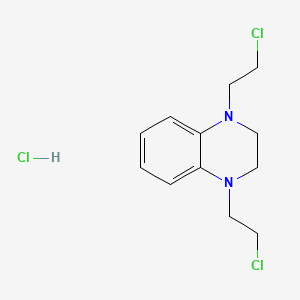
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of two chloroethyl groups attached to the quinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride typically involves the reaction of quinoxaline with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Quinoxaline+2Chloroethyl Chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the quinoxaline ring.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the modification of biological targets such as DNA, proteins, and enzymes. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer research, as it can interfere with DNA replication and cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-chloroethyl)benzene: Similar in structure but lacks the quinoxaline ring.
1,4-Bis(2-chloroethyl)piperazine: Contains a piperazine ring instead of a quinoxaline ring.
1,4-Bis(2-chloroethyl)phthalazine: Contains a phthalazine ring, differing in the nitrogen arrangement.
Uniqueness
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride is unique due to its specific quinoxaline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research in various fields, including medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
10579-73-4 |
|---|---|
Molekularformel |
C12H17Cl3N2 |
Molekulargewicht |
295.6 g/mol |
IUPAC-Name |
1,4-bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-5-7-15-9-10-16(8-6-14)12-4-2-1-3-11(12)15;/h1-4H,5-10H2;1H |
InChI-Schlüssel |
SBKXONVLBKEWAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C2N1CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


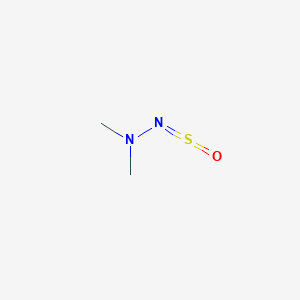


![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
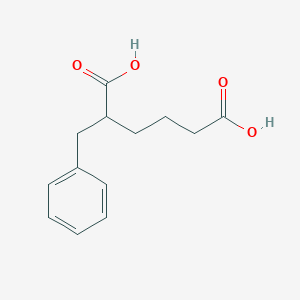
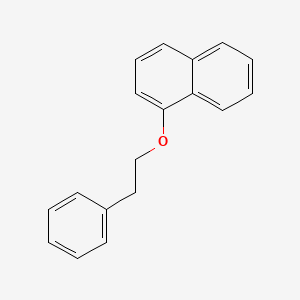




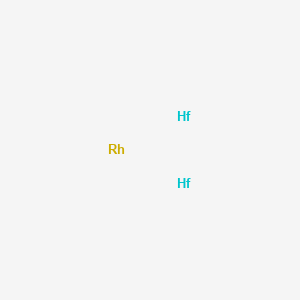
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
